N-(2-hydroxyacetyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
N-(2-hydroxyacetyl)benzamide |
InChI |
InChI=1S/C9H9NO3/c11-6-8(12)10-9(13)7-4-2-1-3-5-7/h1-5,11H,6H2,(H,10,12,13) |
InChI Key |
MVHPEVWRPHZTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to N-(2-hydroxyacetyl)benzamide Synthesis
The construction of the this compound scaffold relies on the formation of a stable amide bond, a cornerstone reaction in organic synthesis. Strategic approaches are designed to maximize yield, ensure purity, and, where necessary, control stereochemistry.
The synthesis of this compound can be achieved through several multistep sequences, most commonly involving the coupling of a benzoic acid derivative with a protected glycolic acid or a related synthon. A prevalent strategy involves the activation of a carboxylic acid followed by nucleophilic attack from an amine.
One plausible route begins with the protection of the hydroxyl group of glycolic acid, for instance as a tert-butyldimethylsilyl (TBDMS) ether. The resulting O-protected acid is then activated to facilitate amide bond formation with benzamide (B126). Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions. nih.govhepatochem.com The final step involves the removal of the protecting group under specific conditions, such as with fluoride ions for a silyl ether, to yield the target compound.
Alternatively, the synthesis can proceed by reacting benzoyl chloride with 2-aminoethanol, followed by a selective oxidation of the primary alcohol to the corresponding carboxylic acid, and then amide formation. However, a more direct approach involves the acylation of benzamide with a 2-haloacetyl halide, like 2-chloroacetyl chloride, followed by nucleophilic substitution of the halogen with a hydroxide source.
Optimization of these reaction sequences is critical for achieving high yields and purity. researchgate.netanalis.com.my Key parameters for optimization include the choice of coupling reagents, solvent, reaction temperature, and stoichiometry. analis.com.my The selection of a non-nucleophilic base is also crucial to prevent unwanted side reactions.
Table 1: Optimization Parameters for Amide Coupling Reaction
| Parameter | Options | Considerations |
|---|---|---|
| Coupling Reagent | EDC, DCC, HATU, T3P | EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification. nih.gov HATU is highly efficient but more expensive. researchgate.net |
| Additive/Catalyst | HOBt, DMAP | HOBt can suppress racemization in chiral substrates and improve yields. nih.gov DMAP is a highly effective acylation catalyst. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (CH3CN), Tetrahydrofuran (THF) | Solvent polarity and solubility of reactants are key. Anhydrous conditions are typically required. analis.com.my |
| Temperature | 0 °C to 60 °C | Initial reaction at 0 °C can control exothermicity, followed by warming to room temperature or gentle heating to drive the reaction to completion. analis.com.my |
| Base | Diisopropylethylamine (DIPEA), Triethylamine (Et3N) | A non-nucleophilic base is used to neutralize acids formed during the reaction without competing in the coupling. nih.gov |
For research into stereospecific interactions, the synthesis of chiral derivatives of this compound, where a stereocenter is introduced on the hydroxyacetyl moiety (e.g., N-(2-hydroxypropanoyl)benzamide), is of significant interest. Achieving high stereoselectivity requires the use of asymmetric synthesis strategies.
A common approach is the use of chiral starting materials. For instance, enantiomerically pure (R)- or (S)-lactic acid can be employed as the hydroxyacetyl precursor. The coupling reaction with benzamide would proceed using racemization-free coupling reagents to preserve the stereochemical integrity of the starting material. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be effective in minimizing racemization during amide bond formation. researchgate.net
Another strategy involves the use of a chiral auxiliary. A chiral amine, for example, could be temporarily attached to the glycolic acid precursor. This auxiliary would direct the stereochemical outcome of a subsequent reaction, such as an asymmetric alkylation at the α-carbon, before being cleaved to yield the enantiomerically enriched product. While more complex, this method offers flexibility in designing the desired stereocenter. iupac.org The principles of asymmetric synthesis are well-established and can be applied to create a wide range of chiral α-hydroxy amide structures. researchgate.netacs.org
In multistep syntheses and functionalization reactions, the selective protection of the hydroxyl and amide groups is often necessary to prevent undesired side reactions. wikipedia.org A suitable protecting group must be easy to install, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule. uchicago.edu
For the Hydroxyl Group: The primary alcohol of the hydroxyacetyl moiety is nucleophilic and can interfere with reactions targeting other parts of the molecule. Common protecting groups for alcohols include:
Silyl Ethers: tert-Butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are widely used. They are installed using the corresponding silyl chloride and a base like imidazole. They are stable to a wide range of non-acidic and non-fluoride conditions and are typically removed with fluoride reagents (e.g., TBAF) or acid. oup.com
Benzyl Ethers (Bn): Formed using benzyl bromide (BnBr) with a base (e.g., NaH), benzyl ethers are robust and stable to acidic, basic, and many oxidative/reductive conditions. They are commonly cleaved by catalytic hydrogenolysis (H₂, Pd/C). uwindsor.ca
Methoxymethyl Ethers (MOM): Installed using MOM-Cl and a base, this acetal-type protecting group is stable to bases and nucleophiles but is cleaved under acidic conditions. chemistrytalk.org
For the Amide N-H Group: The amide proton is acidic and can be deprotonated by strong bases, while the nitrogen itself is generally non-nucleophilic. Protection is sometimes required, especially if very strong bases or highly electrophilic reagents are used.
tert-Butoxycarbonyl (Boc): The Boc group can be installed on the amide nitrogen using Boc anhydride. It is stable to base but is readily removed with strong acids like trifluoroacetic acid (TFA). chemistrytalk.org
Benzyl (Bn): Similar to hydroxyl protection, a benzyl group can be used and is typically removed via hydrogenolysis.
Table 2: Common Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Installation Reagents | Cleavage Conditions |
|---|---|---|---|---|
| Hydroxy | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF in Pyridine |
| Hydroxy | Benzyl Ether | Bn | NaH, BnBr | H₂, Pd/C |
| Amide | tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Trifluoroacetic Acid (TFA) |
Functionalization and Derivatization Routes for Research Exploration
To explore structure-activity relationships, the this compound scaffold can be systematically modified. Derivatization can be targeted at the benzamide aromatic ring or the hydroxyacetyl side chain.
Late-stage functionalization (LSF) involves introducing chemical modifications to a complex molecule at a late step in its synthesis. This strategy is highly valuable for rapidly generating a library of analogues from a common intermediate. For this compound, the benzamide moiety is a prime target for LSF, particularly through transition-metal-catalyzed C-H activation.
The amide group can act as an effective directing group, facilitating the selective functionalization of the ortho C-H bonds on the benzene (B151609) ring. acs.org
Arylation: Palladium-catalyzed reactions can be used to couple the ortho position with various aryl halides or boronic acids, leading to the synthesis of biaryl structures. acs.orgresearchgate.net
Alkylation/Alkenylation: Rhodium(III) catalysts have been shown to be effective for the ortho-alkylation and alkenylation of benzamides, introducing new carbon-carbon bonds.
Halogenation: Directed C-H halogenation can introduce chlorine, bromine, or iodine atoms at the ortho position, which can then serve as handles for further cross-coupling reactions.
These reactions typically exhibit high regioselectivity due to the formation of a stable five- or six-membered metallocycle intermediate involving the catalyst and the amide's carbonyl oxygen. researchgate.net The hydroxyl group on the acetyl side chain may require protection depending on the specific catalytic system used.
Table 3: Representative Late-Stage Functionalization Reactions for Benzamides
| Transformation | Catalyst/Reagents | Position | Description |
|---|---|---|---|
| Arylation | Pd(OAc)₂, Aryl Iodide, Cs₂CO₃ | ortho | Forms a C-C bond between the benzamide ring and an aryl group. acs.org |
| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | ortho | Introduces an alkenyl (vinyl) group onto the aromatic ring. |
| Sulfonylation | [Rh(III)] catalyst, α-diazosulfone | ortho | Installs a sulfonylmethyl group, which can be further transformed. |
The hydroxyacetyl group offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. nih.govlibretexts.org
Esterification: The primary hydroxyl group can be readily acylated to form esters using acyl chlorides or carboxylic anhydrides in the presence of a base. This allows for the introduction of a wide array of functional groups, altering the molecule's lipophilicity and steric profile.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert the hydroxyl group into an ether. This modification can introduce alkyl, benzyl, or other functionalized chains. upb.ro
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). These transformations convert the hydroxyacetyl moiety into glyoxylyl or oxalyl groups, respectively, significantly altering the electronic properties of the side chain. libretexts.org
These derivatization strategies provide a robust toolkit for systematically modifying the this compound structure to probe its chemical and biological properties. mdpi.com
Cyclization Reactions and Heterocyclic Ring Formation from Precursors
The backbone of this compound, containing both amide and hydroxyl functionalities, presents a versatile scaffold for the synthesis of various heterocyclic systems. The strategic manipulation of its precursors allows for intramolecular cyclization reactions, leading to the formation of important nitrogen- and oxygen-containing rings. Research into related N-acylamides and similar structures has illuminated several pathways for such transformations.
One prominent method involves the reaction of N-acylamides with binucleophilic reagents. For instance, studies on N-acetylbenzamides, which share the N-acylbenzamide core with this compound, have demonstrated their conversion into 1,2,4-oxadiazoles. This transformation is achieved by reacting the N-acetylbenzamide with hydroxylamine hydrochloride. The reaction proceeds regioselectively, yielding 3-methyl-5-aryl-1,2,4-oxadiazoles. Microwave-assisted synthesis has been shown to accelerate this process, providing moderate to good yields in a shorter time compared to conventional heating. researchgate.net
The general principle of intramolecular cyclization of amides is a powerful tool for creating diverse N-heterocycles. For precursors resembling this compound, the presence of the hydroxyl group offers an additional site for cyclization. Depending on the reaction conditions and reagents, this could lead to the formation of five- or six-membered rings containing both oxygen and nitrogen. For example, a reaction pathway could be envisioned where the amide nitrogen or oxygen attacks an activated form of the hydroxyacetyl side chain, or vice versa, to form rings like oxazolidinones or morpholinones.
A unified approach has been developed for the tandem preparation of various nitrogen heterocycles starting from ortho-substituted amines and α-oxocarboxylic acids, which generates an amide intermediate that subsequently undergoes intramolecular cyclization. While not a direct cyclization of this compound itself, this methodology highlights the utility of amide precursors in heterocyclic synthesis. The key is the strategic placement of reactive groups that can participate in an intramolecular ring-forming reaction.
The following table summarizes representative cyclization reactions of precursor molecules structurally related to this compound.
| Precursor Type | Reagent(s) | Resulting Heterocycle | Key Features |
| N-Acetylbenzamides | Hydroxylamine hydrochloride, Pyridine | 3-Alkyl-5-aryl-1,2,4-oxadiazoles | Regioselective; can be accelerated by microwave irradiation. researchgate.net |
| ortho-Substituted Anilines | α-Oxocarboxylic acids | Various N-heterocycles (e.g., Benzodiazepines, Quinoxalines) | Tandem decarboxylative acylation and subsequent intramolecular cyclization. |
| N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide | Hydrazine derivatives | 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles | Utilizes the isothiocyanate group for heterocyclization. researchgate.net |
These examples underscore the potential of the this compound framework and its precursors as building blocks for constructing complex heterocyclic molecules, which are significant motifs in medicinal and materials chemistry. nih.govorganic-chemistry.org
Cross-Coupling Methodologies for Structural Diversification
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For a molecule like this compound, these methodologies offer powerful tools for structural diversification, primarily by modifying the benzamide aromatic ring. This allows for the introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships in various applications. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for this purpose. researchgate.netresearchgate.net By first halogenating the aromatic ring of a benzamide precursor (e.g., introducing a bromine or iodine atom), the molecule can be coupled with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids. This palladium-catalyzed reaction is known for its mild conditions and tolerance of numerous functional groups, which would be crucial for preserving the hydroxyacetyl side chain of this compound. researchgate.net
Another important strategy is the copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids, which leads to the formation of aryl-N-methoxy arylimidates. mdpi.com While this modifies the amide nitrogen, it demonstrates the potential for forming C-O bonds, which could be adapted for diversifying related structures. Furthermore, copper-catalyzed Ullmann-type couplings can be used to form C-N bonds, for instance, by coupling an aryl halide with an amine. mdpi.com
Recent advancements have also focused on the direct C-H activation of N-aryl amides. Boron-directed ortho-benzylation, for example, allows for the selective introduction of a benzyl group at the position ortho to the amide functionality. nih.gov This approach avoids the need for pre-functionalization (like halogenation) and offers a more atom-economical route to diversification. Nickel-catalyzed reductive cross-coupling reactions between aryl halides and N-chloroamides have also been developed, expanding the toolkit for creating N-aryl amide bonds under mild conditions.
The table below outlines several cross-coupling strategies applicable for the structural diversification of benzamide derivatives.
| Coupling Reaction | Catalyst/Reagents | Coupling Partners | Bond Formed | Purpose |
| Suzuki-Miyaura | Palladium catalyst, Base | Aryl/heteroaryl halide + Aryl/heteroaryl boronic acid | C-C | Introduction of new aryl or heteroaryl groups onto the aromatic ring. researchgate.net |
| Buchwald-Hartwig | Palladium catalyst, Base | Aryl halide + Amine/Amide | C-N | N-Arylation of the amide or introduction of amino groups on the ring. mdpi.com |
| Liebeskind-Srogl | Palladium catalyst, Copper(I) carboxylate | Thioester + Boronic acid | C-C | Mild, sulfur-based coupling to form ketones or other C-C bonds. nih.gov |
| Boron-Directed C-H Activation | BBr₃, Base | N-Aryl amide + Benzyl bromide | C-C | Site-selective ortho-benzylation of the aromatic ring. nih.gov |
| Copper-Catalyzed C-O Coupling | Copper(I) Iodide (CuI) | N-Methoxy amide + Arylboronic acid | C-O | Selective O-arylation of the N-methoxy amide tautomer. mdpi.com |
These methodologies provide a robust framework for systematically modifying the structure of this compound, enabling the synthesis of a diverse library of analogues for further investigation.
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of amides, including this compound, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. jddhs.com This involves developing methodologies that minimize waste, use less hazardous substances, improve energy efficiency, and utilize renewable resources.
A key focus of green amide synthesis is the avoidance of poor atom economy reagents. Traditional methods often employ coupling reagents like carbodiimides or generate stoichiometric amounts of waste. walisongo.ac.id A greener alternative is the direct condensation of a carboxylic acid and an amine, often facilitated by a catalyst. Boric acid, for example, has been used as a simple, inexpensive, and low-toxicity catalyst for the direct amidation of carboxylic acids and amines, proceeding with the loss of only water as a byproduct. walisongo.ac.id
The choice of solvent is another critical factor, as solvents constitute a major portion of the waste in chemical processes. jddhs.com Research has focused on replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and methods are being developed to perform amide synthesis in aqueous media. nih.gov For example, the hydrolysis of nitriles to amides has been demonstrated in a water extract of agro-waste ash, providing an eco-friendly reaction medium. nih.gov Other sustainable approaches include the use of paper-based platforms for synthesis, which can simplify purification and reduce solvent usage.
Enzyme-catalyzed synthesis represents a powerful green methodology for amide bond formation. nih.gov Enzymes like lipases can catalyze the reaction under mild conditions (room temperature and neutral pH), often with high selectivity, thus avoiding the need for protecting groups and reducing side reactions. mdpi.com This biocatalytic approach is highly desirable for synthesizing complex molecules like this compound, where sensitive functional groups must be preserved. nih.gov
To quantitatively assess the "greenness" of a reaction, various metrics are employed. These metrics help chemists compare different synthetic routes and identify areas for improvement. walisongo.ac.id
| Green Chemistry Metric | Description | Ideal Value | Significance in Amide Synthesis |
| Atom Economy | (MW of product / MW of all reactants) x 100% | 100% | High atom economy is achieved in catalytic condensation reactions where the only byproduct is water. walisongo.ac.id |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Accounts for reaction yield and stoichiometry. A high RME indicates efficient conversion of reactants to product. walisongo.ac.id |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Considers all materials used (reactants, solvents, workup chemicals), providing a holistic view of waste generation. walisongo.ac.id |
| EcoScale | A semi-quantitative tool scoring a process based on yield, cost, safety, and ease of workup. | 100 | Provides a comprehensive assessment beyond simple mass-based metrics. walisongo.ac.id |
By focusing on catalytic methods, benign solvents, and biocatalysis, and by using metrics to guide process development, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.
Comprehensive Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For benzamide (B126) derivatives, ¹H and ¹³C NMR spectra provide initial confirmation of the molecular structure by identifying the chemical environments of hydrogen and carbon atoms.
Elucidation of Rotational Isomerism and Dynamic Behavior
Amide bonds, like the one in N-(2-hydroxyacetyl)benzamide, possess a degree of double-bond character due to resonance. This restricts free rotation around the C-N bond, often leading to the existence of rotational isomers (rotamers), typically designated as cis and trans conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study this phenomenon. By recording spectra at varying temperatures, researchers can observe the coalescence of signals as the rate of interconversion between rotamers increases, allowing for the calculation of the energy barrier to rotation.
Application of 2D NMR Techniques (COSY, HMQC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for assembling complex molecular structures by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is fundamental for mapping out the spin systems within the benzoyl and hydroxyacetyl moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It is particularly valuable for determining the preferred conformation and stereochemistry of a molecule by identifying which protons are close to each other, irrespective of their bonding connections.
Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Hydrogen Bonding Investigations
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is highly sensitive to its structure and bonding environment.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to polar functional groups. In a molecule like this compound, key vibrational bands would include the N-H stretch, O-H stretch (from the hydroxyl group), the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). The positions of these bands are highly indicative of hydrogen bonding. For instance, the O-H and N-H stretching frequencies would appear at lower wavenumbers if they are involved in hydrogen bonding.
Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy is complementary to FTIR, being more sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for analyzing the vibrations of the aromatic ring and the carbon backbone.
Together, these techniques provide a detailed view of the molecule's functional groups and the strength and nature of hydrogen bonding interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination in Research
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion of a benzamide derivative will break apart in a predictable manner. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the C-N bond) and the loss of the amide group. researchgate.net For this compound, characteristic fragments would be expected from the loss of the hydroxyacetyl group or cleavage of the amide bond to produce a benzoyl cation (m/z 105) and a phenyl cation (m/z 77). researchgate.net
X-ray Crystallography for Solid-State Molecular and Crystal Structure Characterization
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, scientists can determine the precise coordinates of every atom, as well as bond lengths, bond angles, and torsion angles.
Analysis of Intermolecular and Intramolecular Interactions
The crystal structure reveals not only the molecule's own geometry but also how multiple molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent interactions.
Intramolecular Interactions: These are interactions within a single molecule. For example, an intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and the amide's carbonyl oxygen, creating a stable ring-like structure.
Intermolecular Interactions: These are forces between adjacent molecules that hold the crystal together. For benzamide derivatives, these are dominated by hydrogen bonds, where the N-H and O-H groups of one molecule interact with the carbonyl oxygen atoms of neighboring molecules. nih.gov Analysis of these interactions is crucial for understanding the physical properties of the solid material.
Conformational Analysis in the Crystalline State
While specific crystallographic data for this compound is not extensively detailed in published literature, its conformational properties in the crystalline state can be inferred from studies of closely related N-substituted benzamide derivatives. Structural analyses of similar compounds reveal that the molecule is not entirely planar. Instead, it typically comprises distinct planar regions, primarily the benzoyl group and the amide plane. iucr.orgnih.gov
Table 1: Representative Dihedral Angles in Benzamide Derivatives
| Compound | Dihedral Angle Description | Angle (°) | Reference |
|---|---|---|---|
| N-Methylbenzamide | CO/Phenyl Torsional Angle (ω) | ~25 | nih.gov |
| N,N-Dimethylbenzamide | CO/Phenyl Torsional Angle (ω) | ~60 | nih.gov |
| N-[4-(trifluoromethyl)phenyl]benzamide | Tilt between Aryl Rings | ~60 | iucr.orgnih.gov |
| N-(4-methoxyphenyl)benzamide | Tilt between Aryl Rings | ~67 | iucr.orgnih.gov |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Transition Analysis
The electronic absorption spectrum of this compound is primarily determined by the electronic transitions within the benzamide chromophore. Molecules containing aromatic rings and carbonyl groups typically exhibit characteristic absorptions in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The principal electronic transitions expected for a benzamide derivative are π → π* and n → π*.
π → π Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated system formed by the phenyl ring and the carbonyl group. For the parent benzamide molecule, a strong absorption band is observed in the UV region, which is assigned to this type of transition. nist.govnist.gov
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower energy and lower intensity compared to π → π* transitions.
Table 2: Typical Electronic Transitions for the Benzamide Chromophore
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | Shorter Wavelength UV (~200-280 nm) | High |
| n → π | n (non-bonding) → π (antibonding) | Longer Wavelength UV (>280 nm) | Low |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of a molecule, which in turn dictates its chemical properties. For benzamide (B126) derivatives, DFT calculations are frequently employed, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to provide a balance of accuracy and computational cost. uokerbala.edu.iq
Geometry Optimization and Energetic Analysis
A crucial first step in any computational study is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For a molecule like N-(2-hydroxyacetyl)benzamide, this would involve determining the preferred bond lengths, bond angles, and dihedral angles, including the orientation of the hydroxyacetyl group relative to the benzamide core. Potential Energy Surface (PES) scans can be performed by systematically rotating specific bonds (e.g., the C-N amide bond) to identify the global minimum energy conformer. nih.gov Energetic analysis provides the total energy of this optimized structure, which is a key parameter for calculating other properties like thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as the electron donor, is associated with nucleophilicity, while the LUMO, the electron acceptor, relates to electrophilicity. youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and prone to chemical reactions. uokerbala.edu.iqnih.gov For benzamide-containing structures, the HOMO is often distributed over the electron-rich aromatic rings, while the LUMO may be localized on the carbonyl group and adjacent atoms. The precise energies and gap are calculated using the outputs of DFT computations.
Table 1: Frontier Molecular Orbital Parameters (Illustrative for a Benzamide Derivative) (Note: Data for a related benzamide is used for illustrative purposes due to the absence of specific values for this compound in the reviewed literature.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.95 |
| ELUMO | -3.12 |
| HOMO-LUMO Gap (ΔE) | 3.83 |
Data derived from a study on N–((2–Acetylphenyl)carbamothioyl)benzamide. uokerbala.edu.iq
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. nih.gov It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.
Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. In this compound, these would be expected around the carbonyl and hydroxyl oxygen atoms. nih.gov
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H and O-H). researchgate.net
Green Regions: Represent neutral or near-zero potential.
The MEP map provides an intuitive prediction of where a molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule in detail. mpg.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (Lewis structures). nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the influence of the surrounding environment, such as a solvent. rsc.org
For a flexible molecule like this compound, MD simulations can perform conformational sampling to identify the various shapes the molecule can adopt in solution and the relative populations of these conformers. nih.gov Furthermore, by explicitly including solvent molecules (e.g., water) in the simulation box, one can investigate solvent effects, such as how water molecules arrange around the solute and form hydrogen bonds, which can significantly influence the conformational preferences and stability of the molecule. nih.gov
Molecular Docking Studies for Biomolecular Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.net
In a docking study involving this compound, the compound would be treated as the ligand and docked into the active site of a target protein. The docking algorithm samples a large number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose, often reported as a binding energy in kcal/mol. researchgate.net The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net For instance, the hydroxyl and amide groups of this compound would be strong candidates for forming hydrogen bonds with polar residues in a protein's binding pocket.
Investigation of Molecular Interactions and Mechanistic Biological Activities
Enzyme Inhibition and Modulation Studies
Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition
No specific studies detailing the inhibitory activity or mechanism of action of N-(2-hydroxyacetyl)benzamide against acetylcholinesterase (AChE) or β-secretase (BACE1) were identified. Research in this area has focused on other benzamide (B126) derivatives, such as halogenated 2-hydroxy-N-phenylbenzamides, which have shown moderate inhibition of AChE. nih.govresearchgate.net However, data for this compound is absent.
Histone Deacetylase (HDAC) Inhibition Mechanisms
The scientific literature contains no specific data on the activity of this compound as a histone deacetylase (HDAC) inhibitor. The benzamide class of molecules is well-known to include potent HDAC inhibitors, with compounds often featuring an N-(2-aminophenyl)-benzamide functionality that acts as a zinc-binding group within the enzyme's active site. nih.govnih.gov Mechanistic studies have been performed on these related compounds, but not on this compound itself.
T-type Calcium Channel Inhibition Mechanisms
There is no available research describing the role of this compound as an inhibitor of T-type calcium channels. While various compounds are known to block these channels, no studies have been published that investigate or report this activity for this compound.
Fts-Z Polymerization Inhibition in Bacterial Systems
No studies were found that investigated the effect of this compound on Fts-Z polymerization in bacterial systems. Research into Fts-Z inhibition by benzamide-related structures has typically focused on more complex derivatives, such as benzodioxane–benzamides. nih.gov
Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Proliferation Pathways) in Research Models
There is no specific information available on how this compound modulates cellular pathways such as apoptosis or cell proliferation. Studies on other substituted 2-hydroxybenzamides and 2-acetamidobenzamides have shown that these related compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines. However, the specific effects of this compound have not been reported.
In Vitro Studies on Anti-Microbial Activity Mechanisms
The exploration of the precise mechanisms through which this compound and related compounds exert their antimicrobial effects is a critical area of research. In vitro studies, utilizing cultured microorganisms, provide a foundational understanding of the molecular interactions and cellular disruptions that lead to the inhibition of microbial growth or death. These investigations are essential for elucidating the specific pathways and targets affected by the compound.
Antibacterial Mechanisms
While specific mechanistic studies on this compound are not extensively detailed in the available literature, research on related benzamide and salicylamide (B354443) derivatives offers insights into potential antibacterial modes of action. A common approach to initial mechanistic investigation involves comparing the susceptibility of different bacterial strains. For instance, studies on N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides have shown that Gram-negative bacteria such as P. aeruginosa, E. coli, and A. baumannii are generally less affected than Gram-positive species. This suggests that the outer membrane of Gram-negative bacteria may present a barrier to the compound, or that the target is absent in these organisms.
One hypothesized mechanism for benzamide derivatives is the disruption of the bacterial cell wall or interference with cell division processes. For example, some benzamide-based agents have been identified as inhibitors of the FtsZ protein, which is essential for bacterial cell division. These inhibitors can induce changes in bacterial cell morphology and the localization of FtsZ, ultimately leading to cell death. It is plausible that this compound could operate through a similar mechanism, though direct evidence is required. The observation that some active benzamide compounds can more easily penetrate the peptidoglycan cell wall suggests that their primary target may be located within the cytoplasm or on the cell membrane.
Further research into the specific molecular targets of this compound is necessary to fully elucidate its antibacterial mechanism.
Antifungal Mechanisms
The antifungal mechanisms of this compound are also an area of active investigation, with studies on related compounds providing significant leads. For some amide derivatives, proposed mechanisms include binding to ergosterol (B1671047) on the fungal plasma membrane, which disrupts membrane integrity, or the inhibition of DNA synthesis through the targeting of enzymes like thymidylate synthase.
A notable discovery in the study of antifungal benzamides is the identification of Sec14p as a key target. Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae that is essential for the transport of lipids necessary for membrane function and signaling. Chemogenomic profiling and biochemical assays have demonstrated that certain benzamide scaffolds can inhibit Sec14p, leading to fungal cell death. This represents a promising avenue for the development of novel antifungal agents with a distinct mechanism of action from currently available drugs. X-ray crystallography has confirmed that these compounds bind within the lipid-binding pocket of Sec14p, providing a structural basis for their inhibitory activity and a platform for rational drug design.
The potential for this compound to act via inhibition of Sec14p or other components of fungal lipid metabolism warrants further investigation.
Antiprotozoal Mechanisms
Significant progress has been made in understanding the antiprotozoal mechanisms of N-benzoyl-2-hydroxybenzamides, the class of compounds to which this compound belongs. These compounds have demonstrated potent activity against a range of protozoan parasites, including Toxoplasma gondii, the causative agent of toxoplasmosis.
Genome-wide investigations into the mechanism of resistance to N-benzoyl-2-hydroxybenzamides in T. gondii have revealed that the parasite's secretory pathway is a primary target. Specifically, mutations in the gene encoding adaptin-3β, a key protein in the secretory protein complex, confer resistance to these compounds. This finding strongly suggests that N-benzoyl-2-hydroxybenzamides disrupt the trafficking of proteins to essential organelles such as micronemes, rhoptries, dense granules, and acidocalcisomes. Treatment with these compounds has been shown to alter the morphology and function of these organelles, which are crucial for parasite motility, invasion of host cells, and replication. The marked effect on acidocalcisomes, which are involved in a variety of physiological processes including calcium storage and osmoregulation, points to a multifaceted disruption of parasite biology.
This unique mechanism of action, targeting a pathway that is distinct from those targeted by current antiprotozoal drugs, makes this compound and its analogs promising candidates for the development of new therapies for diseases caused by apicomplexan parasites.
Biochemical Assay Methodologies for Activity Characterization
The characterization of the antimicrobial activity of this compound and its analogs relies on a suite of biochemical and cellular assays designed to determine their potency, spectrum of activity, and mechanism of action. These methodologies are fundamental in preclinical drug development.
Standard initial characterization involves the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values are typically determined using broth microdilution or agar (B569324) dilution methods, where the compound is tested against a panel of clinically relevant microbial strains. These assays provide quantitative data on the compound's potency and spectrum of activity.
To further investigate the dynamics of antimicrobial action, time-kill assays are employed. These studies measure the rate at which a compound kills a microbial population over time, providing insights into whether the agent is bacteriostatic or bactericidal. Checkerboard assays, which test for synergy, antagonism, or additivity, are used to evaluate the compound in combination with other known antimicrobial agents.
For target-based discovery and validation, enzyme inhibition assays are crucial. If a specific microbial enzyme is hypothesized to be the target, its activity can be measured in the presence and absence of the inhibitor. For example, if this compound were suspected of inhibiting a bacterial enzyme involved in cell wall synthesis, an in vitro assay using the purified enzyme and its substrate would be performed to determine the IC50 value of the compound. Similarly, for antifungal Sec14p inhibitors, in vitro lipid transfer assays are used to measure the inhibition of phosphatidylinositol transfer.
Cell-based assays are also essential for characterizing the mechanism of action. These can include:
Macromolecular synthesis assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall components to determine which biosynthetic pathway is inhibited.
Membrane permeability and integrity assays: The use of fluorescent dyes that are excluded by intact membranes can reveal if a compound disrupts the microbial cell membrane.
Cellular thermal shift assays (CETSA): This method can be used to identify the direct protein targets of a compound within intact cells by measuring changes in protein thermal stability upon compound binding.
Bacterial cytological profiling: This involves staining various cellular components and observing morphological changes in response to compound treatment to classify the mechanism of action.
These biochemical and cellular methodologies provide a comprehensive framework for characterizing the antimicrobial properties of this compound, from initial potency determination to detailed mechanistic insights.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Rational Design of N-(2-hydroxyacetyl)benzamide Analogs for Enhanced Mechanistic Activity
The rational design of analogs based on the this compound scaffold is a key strategy for developing compounds with improved potency and selectivity, particularly as histone deacetylase (HDAC) inhibitors. The quintessential structure of these inhibitors consists of three main components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the target enzyme. The benzamide (B126) moiety itself often serves as a zinc-binding group. nih.gov
In the design of novel benzamide-based HDAC inhibitors, a molecular modification approach is frequently employed. This involves altering the length of the molecule and varying the substituents on the terminal aromatic rings of the core scaffold. nih.gov For instance, designing HDAC inhibitors with bulky aromatic groups in the ZBG segment can lead to selectivity for HDAC1, HDAC2, and HDAC3, which possess a "foot-pocket" at the end of their active site channel that can accommodate these groups. nih.gov The discovery of inhibitors with alternative ZBGs, such as a benzamide group, represents a structural modification aimed at reducing the off-target effects associated with first-generation hydroxamate-based inhibitors. nih.gov
This design strategy has led to the synthesis of numerous derivatives. By modifying the cap group, linker, and ZBG of existing structures, researchers aim to enhance pharmacokinetic profiles and potency. nih.gov For example, a series of novel benzamide derivatives were prepared and evaluated as smoothened antagonists, demonstrating the versatility of the benzamide scaffold in rational drug design beyond HDAC inhibition. nih.gov Similarly, aminobenzyloxyarylamide derivatives were designed as selective κ opioid receptor (KOR) antagonists by modifying the benzoyl amide moiety of a lead compound. nih.gov
Positional and Substituent Effects on Biological Interactions
The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the aromatic rings. Structure-activity relationship studies have demonstrated that even minor changes can significantly impact inhibitory activity and selectivity.
For benzamide-based HDAC inhibitors, modifications to the terminal benzene (B151609) ring have yielded critical insights. Studies on a series of derivatives showed that compounds featuring an amino (NH2) group at the R2 position of the cap group exhibited potent HDAC inhibitory activity, whereas those with a methyl (CH3) group at the same position were inactive as HDACIs, despite showing antiproliferative effects against cancer cells. nih.gov This highlights that antiproliferative activity and direct enzyme inhibition can be decoupled through specific substitutions.
The length of the molecular scaffold also plays a crucial role. Research indicates that for certain benzamide-based HDAC inhibitors, a shorter molecular length correlates with stronger inhibitory activity. nih.gov The table below summarizes the HDAC inhibitory activity of representative benzamide analogs, illustrating the impact of different substituents.
| Compound | R2 Substituent | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| Entinostat | H | 0.93 | 0.95 | 1.80 |
| 7j | NH2 | 0.65 | 0.78 | 1.70 |
| 7b | NH2 | >50% inhibition at 10µM | >50% inhibition at 10µM | >50% inhibition at 10µM |
| 7e | NH2 | >50% inhibition at 10µM | >50% inhibition at 10µM | >50% inhibition at 10µM |
| 7g | NH2 | >50% inhibition at 10µM | >50% inhibition at 10µM | >50% inhibition at 10µM |
Data sourced from a study on novel benzamide-based derivatives. nih.gov The compound '7j' represents a derivative with a specific linker and cap group structure containing an R2 amino substituent.
In other applications, such as selective 5-HT(4) receptor agonists, variations of the piperidin-4-ylmethyl moiety led to a decrease in binding affinity. nih.gov For antiplasmodial agents, replacement of a piperazinyl substituent with hydrogen, an amino group, or a Boc-amino group resulted in a significant decrease in activity. cyberleninka.ru These findings underscore the importance of specific positional and substituent choices in tailoring the biological interactions of benzamide derivatives.
Stereochemical Influences on Molecular Recognition
Stereochemistry is a critical factor in molecular recognition, dictating how a molecule fits into the three-dimensional architecture of its biological target. For benzamide derivatives, the spatial arrangement of atoms can significantly influence binding affinity and biological activity. While specific research on the stereochemical influences of this compound analogs is not extensively detailed in the available literature, the principles of stereoisomerism are recognized as important for the activity of benzamide-based inhibitors in general. nih.gov
The development of chiral ligands, for instance, is pivotal in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for achieving desired biological activities in complex molecules. mdpi.com The interaction between a chiral molecule and its receptor is often stereospecific, meaning that one enantiomer may exhibit significantly higher affinity or a different pharmacological effect than the other. This is because the binding sites of proteins and enzymes are themselves chiral, being composed of L-amino acids. Therefore, the different spatial arrangements of substituents in enantiomers lead to different interactions with the target, analogous to how a left hand fits poorly into a right-handed glove. For complex benzamide derivatives, the presence of chiral centers in side chains or substituent groups would be expected to have a profound impact on their interaction with biological targets.
Correlation between Computational Predictions and Experimental Activity Data
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools for predicting the biological activity of this compound analogs and rationalizing experimental findings. nanobioletters.com These in silico approaches allow researchers to visualize binding modes, predict affinity, and identify key structural features required for activity before undertaking synthesis. mdpi.com
Molecular docking studies have been successfully used to explain the structure-activity relationships of benzamide derivatives as HDAC inhibitors. nih.gov By simulating the binding of the compounds into the active site of HDAC enzymes, researchers can identify crucial interactions. For example, docking results have revealed that cavities surrounded by specific amino acid residues like ASP104, HIS33, and PHE155 may be critical for inhibitor activity, providing a structural basis for the observed SAR. nih.gov In another study, docking was used to investigate the binding modes of benzamide derivatives at the sigma-1 receptor, showing how a modification resulted in a conformational shift that enhanced ionic interactions and formed an extra hydrogen bond, potentially explaining its improved affinity.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For N-(2-Aminophenyl)-benzamide derivatives, QSAR models have been generated to understand the structural requirements for HDAC2 inhibition. These models use descriptors related to steric, electrostatic, and hydrogen-bonding properties to predict the inhibitory potency (pIC50) of new compounds. The strong correlation often observed between computationally predicted activities and experimentally determined values validates the models and provides confidence in their use for designing future analogs with enhanced efficacy.
Derivatization, Functionalization, and Library Synthesis for Research Probes
Development of N-(2-hydroxyacetyl)benzamide Analogs as Chemical Probes
The core structure of this compound is amenable to various modifications to generate analogs with tailored properties for use as chemical probes. The development process often involves altering specific moieties of the molecule to enhance potency, selectivity, or to introduce reporter groups for detection. Research into related benzamide (B126) structures provides a blueprint for these strategies.
For instance, in the development of antagonists for the Zinc-Activated Channel (ZAC), a library of N-(thiazol-2-yl)-benzamide analogs was screened and characterized. nih.govsemanticscholar.org This work highlights a common approach where one part of a core scaffold (in this case, the N-aryl group of the benzamide) is systematically varied to probe its interaction with a biological target. A lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was identified from a library screening and subsequently optimized by exploring structural determinants for activity. nih.gov Functional characterization of 61 analogs revealed that modifications to both the benzamide and thiazole (B1198619) rings significantly impacted antagonist potency. semanticscholar.org
This systematic derivatization led to the identification of compounds with improved inhibitory activity compared to the initial hit. semanticscholar.org For example, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a more potent and selective ZAC antagonist, demonstrating that even subtle changes to the benzamide scaffold can lead to significant improvements in functional activity. nih.gov Such studies demonstrate how a core benzamide structure can be functionalized to produce highly specific chemical probes that can be used to explore the physiological functions of their targets. semanticscholar.org
The table below details the structure-activity relationship of selected N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists, illustrating the impact of derivatization on inhibitory potency.
| Compound | Structure | IC₅₀ (µM) at ZAC | Efficacy (% Inhibition) |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 1-3 | Partial |
| 2b | N-(4-methylthiazol-2-yl)-3-(trifluoromethyl)benzamide | 1-3 | Full |
| 4c | N-(4-phenylthiazol-2-yl)-3-fluorobenzamide | 1-3 | Full |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1-3 | Full |
| 3f | N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | >10 | Weak |
Data sourced from functional characterization studies at the Zinc-Activated Channel (ZAC). semanticscholar.org
Scaffold Hopping and Bioisosteric Replacements in Related Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve compound properties, and circumvent existing intellectual property. nih.govresearchgate.net These techniques involve replacing the core structure (scaffold) or specific functional groups (bioisosteres) of a known active molecule with chemically different moieties that preserve the key interactions with the biological target. nih.govresearchgate.net
Scaffold Hopping: This strategy replaces the central molecular framework of a compound. nih.gov For a molecule like this compound, a scaffold hop could involve replacing the benzamide core with another heterocyclic or carbocyclic ring system that maintains the spatial orientation of the key functional groups. For example, a benzo[b]thiophene has been explored as a privileged scaffold that can replace other aromatic systems in drug discovery projects. researchgate.net The goal is to identify a new core that may offer improved metabolic stability, selectivity, or synthetic accessibility while retaining biological activity.
Bioisosteric Replacement: This approach involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. drughunter.comu-strasbg.fr The application of bioisosteres can modulate a compound's potency, selectivity, and pharmacokinetic profile. u-strasbg.frnih.gov In the context of this compound, both the amide and the hydroxyl groups are prime candidates for bioisosteric replacement.
Amide Bioisosteres: The amide bond can be replaced by various groups to improve metabolic stability or alter hydrogen bonding patterns. drughunter.com For example, a 1,2,4-oxadiazole (B8745197) ring is a common bioisostere for an amide or ester linkage. mdpi.com Other replacements include retro-amides, ureas, carbamates, and triazoles. drughunter.comchemrxiv.org
Hydroxyl Bioisosteres: The primary alcohol in the hydroxyacetyl moiety can also be replaced. In a series of opioid agonists, a phenol (B47542) hydroxyl group was successfully replaced with a primary amide, which resulted in enhanced receptor activity and improved metabolic stability. nih.gov Sulfonamides are another well-known bioisostere for carboxylic acids and can also serve as replacements for other polar, acidic groups. drughunter.comnih.gov
The following table presents common bioisosteric replacements relevant to the functional groups found in this compound.
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
| Amide (-CONH-) | 1,2,3-Triazole, 1,2,4-Oxadiazole | Increased metabolic stability, altered H-bonding. mdpi.comcolby.edu |
| Amide (-CONH-) | Urea, Carbamate, Sulfonamide | Modified polarity and H-bonding capacity. chemrxiv.org |
| Amide (-CONH-) | Retro-amide (-NHCO-) | Altered H-bonding vector, potential for improved selectivity. drughunter.com |
| Hydroxyl (-OH) | Primary Amide (-CONH₂) | Enhanced biological activity, improved metabolic stability. nih.gov |
| Hydroxyl (-OH) | Sulfonamide (-SO₂NH₂) | Increased lipophilicity, resistance to glucuronidation. drughunter.com |
| Phenyl Ring | Pyridine, Pyrimidine Ring | Improved metabolic stability, reduced lipophilicity. |
High-Throughput Synthesis Strategies for Analog Libraries
The generation of chemical libraries containing hundreds or thousands of analogs is a cornerstone of modern drug discovery and chemical biology. nih.gov High-throughput synthesis, often referred to as combinatorial chemistry, provides efficient methods for rapidly creating a diverse collection of related molecules for screening. bohrium.com These strategies are directly applicable to the this compound scaffold to explore a wide chemical space.
Key strategies for high-throughput synthesis include:
Parallel Synthesis: This technique involves the simultaneous synthesis of a set of individual compounds in separate reaction vessels, often arranged in a microtiter plate format. This can be achieved manually or through robotic automation. nih.gov For this compound analogs, a library could be generated by reacting a common intermediate, such as 2-chloro-N-phenylacetamide, with a diverse set of phenols or anilines in an array format.
Solid-Phase Synthesis: In this approach, one of the starting materials is covalently attached to an insoluble polymer resin. Reagents are added in solution, and excess reagents and byproducts are easily removed by washing the resin. nih.gov This allows for the use of large excesses of reagents to drive reactions to completion. For example, a Merrifield resin could be used to anchor a diverse set of benzoic acids, which are then reacted with 2-amino-1-ethanol derivatives to generate a library of this compound analogs. nih.gov
Split-Pool Synthesis: This is a powerful method for creating very large "one-bead one-compound" (OBOC) libraries. nih.gov The solid-phase resin beads are split into multiple portions, each is reacted with a different building block, and then the portions are pooled back together. This cycle is repeated for each synthetic step, resulting in a library where each bead carries a unique compound. nih.gov
A hypothetical combinatorial library based on the this compound scaffold could be designed as shown in the table below, illustrating how diversity can be introduced at multiple positions of the molecule.
| Scaffold Position | Building Block Set 1 (R¹) | Building Block Set 2 (R²) | Building Block Set 3 (R³) |
| Benzamide Ring | 4-fluoro-benzoic acid | 3-methoxy-benzoic acid | 4-chloro-benzoic acid |
| Amide Nitrogen | 2-amino-1-ethanol | 2-amino-1-propanol | (S)-2-amino-3-phenyl-1-propanol |
| Hydroxyl Group | (Unmodified) | O-methylated | O-acetylated |
This combinatorial approach, combining three sets of building blocks, would rapidly generate a library of 3 x 3 x 3 = 27 unique analogs for biological screening. Advanced strategies, such as DNA-encoded library (DEL) technology, further expand the scale, allowing for the synthesis and screening of billions of compounds simultaneously. nih.govrsc.org
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Complex Analogs
Future synthetic research on N-(2-hydroxyacetyl)benzamide is poised to explore more complex and diverse chemical spaces. While classical methods provide a solid foundation, the development of novel synthetic routes is crucial for accessing a wider range of analogs with potentially enhanced biological activities. One promising avenue is the application of flow chemistry, which can enable rapid, safe, and scalable synthesis of this compound derivatives. This technology allows for precise control over reaction parameters, leading to higher yields and purities.
The table below outlines potential novel synthetic approaches for generating complex analogs of this compound.
| Synthetic Methodology | Potential Advantages | Target Analogs |
| Flow Chemistry | Increased efficiency, safety, and scalability | Diverse libraries of substituted benzamides |
| C-H Activation | Access to novel substitution patterns | Late-stage functionalized analogs |
| Multi-component Reactions | Reduced synthetic steps, increased complexity | Structurally diverse and complex derivatives |
Advanced Mechanistic Elucidation of Biological Targets
While this compound and its analogs have shown a range of biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research should focus on the precise identification and validation of their biological targets. Techniques such as chemical proteomics, employing affinity-based probes or photo-crosslinking, can be instrumental in isolating and identifying the specific proteins that interact with these compounds within a cellular context.
Once potential targets are identified, advanced biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. Cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information of the compound-target complex, revealing the precise binding mode and key molecular interactions. This structural insight is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. researchgate.net
Integration of Multi-Omics Data in Chemical Biology Research
To gain a holistic understanding of the cellular effects of this compound, future research should embrace a multi-omics approach. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive picture of the biological pathways modulated by the compound. For instance, transcriptomic analysis (RNA-seq) can reveal changes in gene expression upon treatment, while proteomics can identify alterations in protein levels and post-translational modifications. nih.govbamsjournal.comnih.gov Metabolomics can provide insights into the metabolic pathways affected by the compound. nih.gov
The integration of these large datasets requires sophisticated bioinformatics tools and systems biology approaches to identify key nodes and pathways that are perturbed by this compound. This integrated multi-omics analysis can help to unravel the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected off-target effects. nih.govbamsjournal.comnih.gov
Development of Advanced Computational Models
In parallel with experimental work, the development of advanced computational models will be crucial for accelerating the discovery and optimization of this compound analogs. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogs based on their chemical structure. Pharmacophore modeling and molecular docking simulations can be used to predict the binding mode of these compounds to their biological targets and to guide the design of new derivatives with improved affinity and selectivity. nih.govscispace.com
Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the molecular basis of their interaction and to predict the effects of mutations on binding affinity. The integration of machine learning and artificial intelligence (AI) with these computational models has the potential to further enhance their predictive power and to accelerate the drug discovery process.
Exploration of New Modalities for Molecular Intervention
Beyond traditional small molecule inhibitors, future research could explore novel modalities for molecular intervention based on the this compound scaffold. One exciting direction is the development of proteolysis-targeting chimeras (PROTACs). By linking an this compound-based ligand to an E3 ligase-recruiting moiety, it may be possible to induce the targeted degradation of the protein of interest. This approach offers the potential for a more profound and sustained biological effect compared to simple inhibition.
Another emerging area is the development of targeted covalent inhibitors. By incorporating a reactive group into the this compound scaffold, it may be possible to achieve irreversible binding to the biological target, leading to enhanced potency and duration of action. Furthermore, the exploration of this compound derivatives as chemical probes for target validation and as imaging agents for in vivo studies represents another promising avenue for future research. The discovery of a novel β-cell-protective scaffold based on a related N-(2-(Benzylamino)-2-oxoethyl)benzamide analog opens up new possibilities for the treatment of diabetes. nih.gov The continuous innovation in therapeutic modalities will undoubtedly expand the potential applications of the versatile this compound scaffold. nih.gov
Q & A
Q. Core techniques :
- ¹H NMR : Identify substituent environments (e.g., aromatic protons at δ 7.0–7.5 ppm, NH signals at δ 8.5–9.0 ppm) .
- ESI-MS : Confirm molecular weight (e.g., m/z 343.4 [M+H]⁺ for dichloro-substituted analogs) .
- HPLC : Assess purity (>95% for bioactive studies) .
Example : Compound N-(2-Aminoethyl)-2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide hydrochloride shows distinct NH₃⁺ signals at δ 8.17 ppm in DMSO-d₆ .
Advanced: How can researchers address low yields in reductive alkylation steps during synthesis?
Q. Common pitfalls and solutions :
- Competitive side reactions : Use excess Na(OAc)₃BH (3–5 eq.) and maintain anhydrous conditions to suppress hydrolysis .
- Steric hindrance : Modify substituents on the aniline precursor (e.g., para-substituted groups improve reaction efficiency) .
- Temperature control : Conduct reactions at 0–4°C during benzoylation to minimize decomposition .
Data-driven optimization : Compare yields across analogs (e.g., 45–92% yields for dichloro-substituted derivatives ).
Advanced: How should contradictions in NMR data due to tautomerism or dynamic exchange be resolved?
Case study : Amide proton signals in N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide may split or broaden due to:
- Tautomerism : Between keto-enol forms in hydroxyacetyl groups. Use variable-temperature NMR to observe exchange broadening .
- Salt effects : HCl salts stabilize NH₃⁺, simplifying spectra (e.g., sharp singlet at δ 8.17 ppm in DMSO-d₆ ).
Validation : Cross-check with IR (amide I/II bands at 1650–1550 cm⁻¹) and high-resolution MS .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?
Q. Methodology :
- Substituent variation : Test electron-withdrawing (Cl, NO₂) vs. donating (OCH₃) groups on the benzoyl ring .
- Bioactivity assays : Screen against targets (e.g., HDAC inhibition using chromatin immunoprecipitation, as in benzamide HDAC inhibitors like MS-275 ).
- Crystallography : Resolve tautomeric preferences using SHELX-refined structures (e.g., ORTEP-3 for visualizing hydrogen bonds ).
Key finding : Dichloro-substituted derivatives show enhanced bioactivity due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
